molecular formula C15H14N6O3S2 B476785 2-(1-Phenyl-1H-tetrazol-5-ylsulfanyl)-N-(4-sulfamoyl-phenyl)-acetamide CAS No. 354793-17-2

2-(1-Phenyl-1H-tetrazol-5-ylsulfanyl)-N-(4-sulfamoyl-phenyl)-acetamide

Cat. No. B476785
CAS RN: 354793-17-2
M. Wt: 390.4g/mol
InChI Key: CGARSSYMARLOOR-UHFFFAOYSA-N
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Description

2-(1-Phenyl-1H-tetrazol-5-ylsulfanyl)-N-(4-sulfamoyl-phenyl)-acetamide, commonly known as PTSA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PTSA is a heterocyclic compound that contains a tetrazole ring, sulfonamide group, and acetamide group.

Mechanism of Action

The exact mechanism of action of PTSA is not fully understood. However, it is believed that PTSA exerts its biological activity by inhibiting specific enzymes or receptors in the target cells. For example, PTSA has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
PTSA has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. For example, PTSA has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit the production of inflammatory mediators. PTSA has also been shown to exhibit antibacterial and antifungal activities. In addition, PTSA has been shown to reduce the levels of oxidative stress markers in animal models of oxidative stress.

Advantages and Limitations for Lab Experiments

PTSA has several advantages for lab experiments, including its ease of synthesis, high purity, and stability. However, PTSA also has some limitations, including its low solubility in water and some organic solvents, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on PTSA. One possible direction is to explore the potential applications of PTSA in the development of novel materials with unique properties. Another direction is to investigate the molecular mechanism of action of PTSA and identify its specific targets in the target cells. Furthermore, the potential applications of PTSA in the treatment of various diseases, including cancer and inflammatory disorders, should be explored further.

Synthesis Methods

PTSA can be synthesized using a simple one-pot reaction method. The reaction involves the condensation of 4-aminobenzenesulfonamide and 2-mercaptobenzothiazole with ethyl chloroacetate in the presence of triethylamine and copper(II) sulfate pentahydrate. The reaction mixture is refluxed for several hours, and the resulting product is purified using column chromatography.

Scientific Research Applications

PTSA has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and biochemistry. In medicinal chemistry, PTSA has been shown to exhibit promising antimicrobial, anti-inflammatory, and anticancer activities. In material science, PTSA has been used as a building block for the synthesis of novel materials with unique properties. In biochemistry, PTSA has been used as a probe to study the structure and function of proteins.

properties

IUPAC Name

2-(1-phenyltetrazol-5-yl)sulfanyl-N-(4-sulfamoylphenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O3S2/c16-26(23,24)13-8-6-11(7-9-13)17-14(22)10-25-15-18-19-20-21(15)12-4-2-1-3-5-12/h1-9H,10H2,(H,17,22)(H2,16,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGARSSYMARLOOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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